molecular formula C18H11Br B15243328 4-Bromochrysene

4-Bromochrysene

Cat. No.: B15243328
M. Wt: 307.2 g/mol
InChI Key: YEFNZOMNXYLTQV-UHFFFAOYSA-N
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Description

4-Bromochrysene is a brominated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. The bromine atom is substituted at the 4-position of the chrysene backbone, influencing its electronic properties and reactivity.

Properties

Molecular Formula

C18H11Br

Molecular Weight

307.2 g/mol

IUPAC Name

4-bromochrysene

InChI

InChI=1S/C18H11Br/c19-17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H

InChI Key

YEFNZOMNXYLTQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromochrysene typically involves the bromination of chrysene. One common method is the direct bromination of chrysene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process requires careful handling of bromine and appropriate safety measures due to the reactivity and potential hazards associated with bromine.

Chemical Reactions Analysis

Types of Reactions: 4-Bromochrysene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted chrysene derivatives can be formed.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Oxidized derivatives of chrysene.

Scientific Research Applications

4-Bromochrysene has several applications in scientific research:

    Organic Electronics: It is used in the development of organic semiconductors and thin-film transistors due to its electronic properties.

    Materials Science:

    Chemical Research: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-Bromochrysene in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 4-Bromochrysene and related brominated aromatic compounds:

Compound Molecular Formula Functional Groups Key Structural Features Primary Applications
This compound C₁₈H₁₁Br Brominated PAH Four fused benzene rings, bromine at 4-position Organic synthesis, materials research
4-Bromobenzyl chloride C₇H₆BrCl Benzylic bromide Benzene ring with bromine and chloromethyl group Synthons for dyes, catalysts
4'-Bromochalcone C₁₅H₁₁BrO Aromatic ketone α,β-unsaturated ketone with bromophenyl group Medicinal chemistry, photodynamic agents
4-Bromobenzoic acid C₇H₅BrO₂ Carboxylic acid Benzene ring with bromine and carboxyl group Pharmaceutical intermediates
4-Bromo-4'-methoxybenzophenone C₁₄H₁₁BrO₂ Benzophenone derivative Bromophenyl and methoxyphenyl ketone UV stabilizers, photochemical studies

Research Findings and Data

Key Data from Comparative Studies

Property This compound (Predicted) 4-Bromobenzyl Chloride 4'-Bromochalcone
Molecular Weight 297.19 g/mol 205.48 g/mol 287.15 g/mol
Melting Point ~200–250°C 25–28°C (liquid at RT) 120–122°C
Solubility Low in polar solvents Soluble in organic solvents Moderate in DMSO
Electronic Effects Strong electron-withdrawing Moderate polarizability Conjugated π-system

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